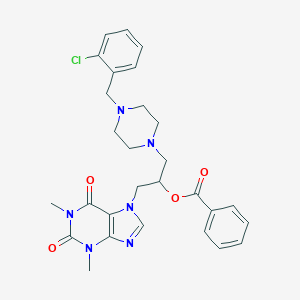
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline, also known as BCPP, is a synthetic compound that belongs to the xanthine family of drugs. It is a potent inhibitor of phosphodiesterase enzyme and has been extensively studied for its potential therapeutic applications.
Mechanism Of Action
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline acts by inhibiting the phosphodiesterase enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline increases the levels of cAMP and cGMP, which results in smooth muscle relaxation, vasodilation, and bronchodilation.
Biochemical And Physiological Effects
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is responsible for the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One of the advantages of 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline is its high potency and selectivity for the phosphodiesterase enzyme. It is also relatively easy to synthesize and purify. However, 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo. It also has poor solubility in water, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for the research on 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has been shown to have neuroprotective properties and may be able to prevent the death of neurons in these disorders. Another potential application is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has been shown to have vasodilatory properties and may be able to reduce the pulmonary vascular resistance in this condition.
Conclusion:
In conclusion, 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts by inhibiting the phosphodiesterase enzyme, which results in smooth muscle relaxation, vasodilation, and bronchodilation. 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has various biochemical and physiological effects and has been shown to have potential applications in various fields of medicine. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline can be synthesized by using the reaction between theophylline and 4-(o-chlorobenzyl)piperazine in the presence of benzoyl chloride. The reaction yields a white crystalline powder that is soluble in water and organic solvents. The purity of 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline can be determined by using high-performance liquid chromatography (HPLC).
Scientific Research Applications
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-asthmatic, and bronchodilator properties. 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has also been studied for its potential use in the treatment of depression, anxiety, and cognitive impairment.
properties
CAS RN |
19977-11-8 |
|---|---|
Product Name |
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline |
Molecular Formula |
C28H31ClN6O4 |
Molecular Weight |
551 g/mol |
IUPAC Name |
[1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C28H31ClN6O4/c1-31-25-24(26(36)32(2)28(31)38)35(19-30-25)18-22(39-27(37)20-8-4-3-5-9-20)17-34-14-12-33(13-15-34)16-21-10-6-7-11-23(21)29/h3-11,19,22H,12-18H2,1-2H3 |
InChI Key |
LKSQOKWKUSLPLT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4Cl)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4Cl)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




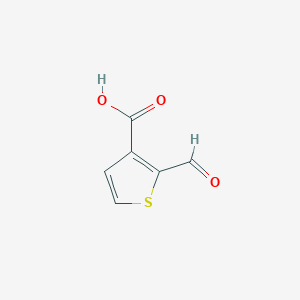
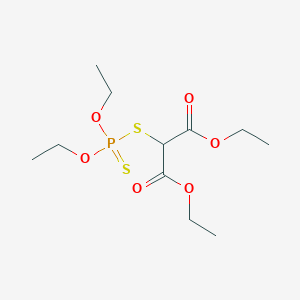
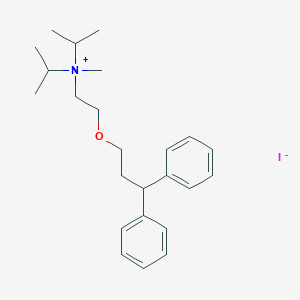

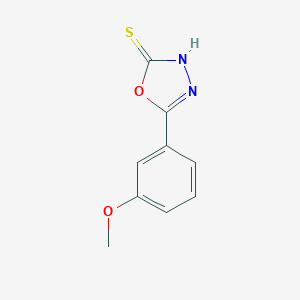

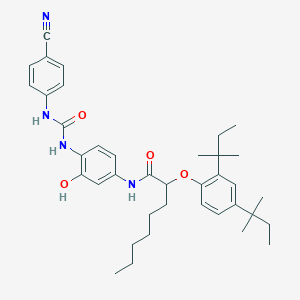




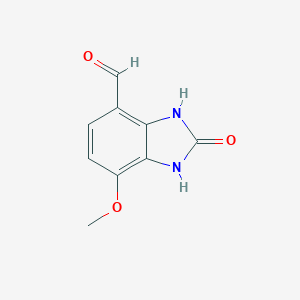
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)